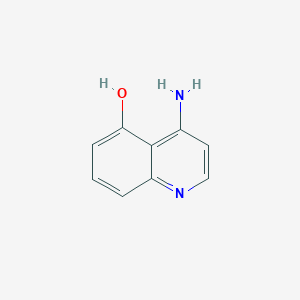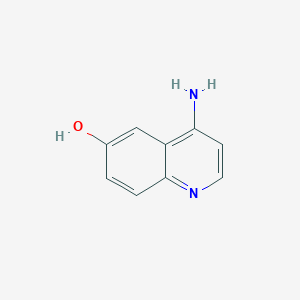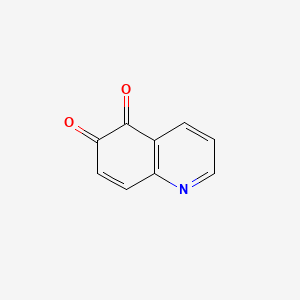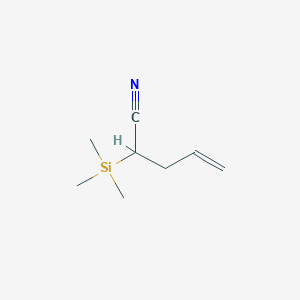![molecular formula C8H9N3O B11920277 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a hydroxymethyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol typically involves multi-step processes. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to a series of reactions to introduce the methyl and hydroxymethyl groups. For instance, the chlorination of carbonyl compounds with phosphorus oxychloride, followed by oxidation with potassium osmate hydrate and sodium periodate, can yield the desired intermediate . Subsequent reactions, such as nucleophilic substitution and reduction, lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and consistency of the compound.
化学反应分析
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting enzymes like CDK2 and EGFR. Its derivatives have shown promising anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
作用机制
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like CDK2, preventing their activity and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in cancer research and therapy .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and materials science.
Uniqueness
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted kinase inhibitor make it a compound of significant interest in various research fields .
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
InChI 键 |
UFIAWFXLZCQIBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=CN=C2N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)





![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)


